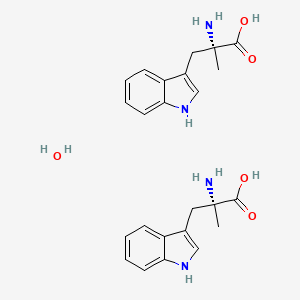
3-Methyl-1,2-dioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE typically involves the reaction of 3-methyl-1-phenyl-2-pyrazoline-5-one with various aromatic aldehydes. This reaction is often catalyzed by sodium acetate at room temperature, resulting in high to excellent yields . Another method involves the use of nano-SiO2/HClO4 as a catalyst in water under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of eco-friendly methodologies and heterogeneous catalytic systems is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic aldehydes, sodium acetate, and nano-SiO2/HClO4. Reaction conditions typically involve room temperature or reflux in water .
Major Products
The major products formed from these reactions are various derivatives of the original compound, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE involves its interaction with various molecular targets and pathways. It has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but its antioxidant properties play a significant role in its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-2-pyrazoline-5-one: A precursor in the synthesis of 4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Exhibits similar biological activities and is synthesized using similar methods.
Uniqueness
What sets 4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE apart is its unique structural properties and its ability to undergo a wide range of chemical reactions.
Propriétés
Numéro CAS |
16901-38-5 |
|---|---|
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
3-methyl-1,2-dioxido-5-phenylpyrazole-1,2-diium-4-one |
InChI |
InChI=1S/C10H8N2O3/c1-7-10(13)9(12(15)11(7)14)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
KSMKASCJTRVXPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+]([N+](=C(C1=O)C2=CC=CC=C2)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)

![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)


![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)



